6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a chemical compound identifiable by the CAS number 937047-06-8. While there is no scientific research directly referencing this specific isomer, companies like Biosynth and SpiroChem offer it as a product for pharmaceutical testing [].
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a heterocyclic organic compound characterized by a fused triazine and pyrrole structure. This compound features a bromine substituent at the sixth position of the pyrrole ring, which influences its chemical reactivity and biological activity. The molecular formula for this compound is C6H5BrN4, and it possesses a molecular weight of approximately 216.03 g/mol. Its unique structure makes it a subject of interest in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
Research indicates that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine exhibits significant biological activity, particularly as an inhibitor of various kinases. Compounds containing the pyrrolo[2,1-F][1,2,4]triazine scaffold have been linked to anti-cancer properties due to their ability to inhibit cell proliferation by targeting key signaling pathways involved in tumor growth.
For instance, studies have shown that derivatives of this compound can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), both of which are critical in angiogenesis and cancer progression .
The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine typically involves multi-step synthetic routes that may include:
Continuous-flow synthesis methods have also been developed to enhance yield and purity during production .
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine has potential applications in:
Interaction studies have demonstrated that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine can bind effectively to various protein targets involved in cell signaling. Molecular docking studies reveal that it interacts with the ATP-binding site of kinases such as VEGFR-2 and FGFR-1 . These interactions are critical for understanding its mechanism of action as an inhibitor and its potential therapeutic effects.
Several compounds share structural similarities with 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Avapritinib | Contains a pyrrolo[2,1-f][1,2,4]triazine scaffold | Approved for treating gastrointestinal tumors |
Remdesivir | Nucleoside analog with similar heterocyclic structure | Used against viral infections like COVID-19 |
7-Bromopyrrolo[2,1-f][1,2,4]triazine | Similar brominated derivative | Under investigation for various therapeutic uses |
The uniqueness of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine lies in its specific bromination pattern and its potential as a selective kinase inhibitor compared to other compounds that may exhibit broader activity or different mechanisms.
The compound is formally named 6-bromopyrrolo[2,1-f]triazin-4-amine under IUPAC guidelines, reflecting its fused bicyclic structure comprising a pyrrole ring (positions 2,1-f) and a triazine moiety (positions 1,2,4). The bromine substituent occupies position 6 on the pyrrolotriazine scaffold, while the amine group is at position 4.
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 937047-06-8 | |
Molecular Formula | C₆H₅BrN₄ | |
Molecular Weight | 213.03 g/mol | |
SMILES Notation | NC1=NC=NN2C1=CC(Br)=C2 |
The positional specificity of the bromine atom at position 6 distinguishes this compound from its isomers. For example:
Table 2: Positional Isomers of Brominated Pyrrolotriazinamines
Isomer Position | CAS Number | Key Structural Difference |
---|---|---|
5-Bromo | Not reported | Bromine at pyrrole C5 |
6-Bromo | 937047-06-8 | Bromine at pyrrole C6 (this study) |
7-Bromo | 937046-98-5 | Bromine at triazine C7 |
The 6-bromo derivative’s electronic profile favors electrophilic substitution at the triazine ring, as evidenced by its participation in Suzuki-Miyaura couplings.
Pyrrolo[2,1-f]triazine derivatives vary in functional groups, influencing their physicochemical and biological properties:
1.3.1 Amine vs. Hydroxyl Substitutions
1.3.2 Functionalized Core Modifications
Table 3: Substituent Effects on Pyrrolotriazine Properties